![molecular formula C9H7BrN2O2 B1326462 Methyl 5-bromo-1H-indazole-6-carboxylate CAS No. 1000342-30-2](/img/structure/B1326462.png)
Methyl 5-bromo-1H-indazole-6-carboxylate
Overview
Description
“Methyl 5-bromo-1H-indazole-6-carboxylate” is also known as “5-Bromo-1H-indazole-6-carboxylic acid methyl ester”. It has an empirical formula of C9H7BrN2O2 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-indazole-6-carboxylate” can be represented by the SMILES stringCOC(=O)c1cc2[nH]ncc2cc1Br
. The molecular weight is 255.07 . Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-indazole-6-carboxylate” is a solid substance . It has a molecular weight of 255.07 .Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-1H-indazole-6-carboxylate is used in organic synthesis due to its reactivity as a building block for various chemical compounds . Its bromine atom can act as a good leaving group, allowing for nucleophilic substitution reactions that are fundamental in creating a wide range of organic molecules.
Medicinal Chemistry
The indazole moiety is a core structure in many pharmacologically active compounds. Methyl 5-bromo-1H-indazole-6-carboxylate can serve as a precursor in the synthesis of molecules with potential anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties .
Anticancer Research
Indazole derivatives have been studied for their anticancer properties. Methyl 5-bromo-1H-indazole-6-carboxylate could be used to synthesize novel indazole-based compounds that may inhibit the growth of cancer cells or interfere with cancer cell signaling .
Anti-inflammatory Agents
Research has shown that indazole compounds can act as anti-inflammatory agents. Methyl 5-bromo-1H-indazole-6-carboxylate may be utilized to create new molecules that target inflammatory pathways, offering potential treatments for conditions like arthritis .
Antimicrobial Activity
The indazole ring system has been associated with antimicrobial activity. Derivatives synthesized from Methyl 5-bromo-1H-indazole-6-carboxylate could lead to the development of new antibiotics or antifungal agents .
Neuropharmacology
Indazoles are known to interact with various neurotransmitter systems. Methyl 5-bromo-1H-indazole-6-carboxylate might be used to develop compounds that modulate serotonergic, dopaminergic, or GABAergic receptors, which could be beneficial in treating neurological disorders .
Cardiovascular Applications
Given its potential role in synthesizing antihypertensive agents, Methyl 5-bromo-1H-indazole-6-carboxylate could contribute to the creation of new drugs that manage blood pressure and treat cardiovascular diseases .
Metabolic Disorders
Compounds derived from Methyl 5-bromo-1H-indazole-6-carboxylate may exhibit hypoglycemic effects, making them candidates for the treatment of metabolic disorders such as diabetes .
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-1H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXGABLIDYSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646736 | |
Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-indazole-6-carboxylate | |
CAS RN |
1000342-30-2 | |
Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-1H-indazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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